molecular formula C9H5ClN2O2 B3386331 6-Chloro-5-nitroisoquinoline CAS No. 72677-91-9

6-Chloro-5-nitroisoquinoline

Cat. No.: B3386331
CAS No.: 72677-91-9
M. Wt: 208.6 g/mol
InChI Key: BPLBUNQXZPZQNY-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene ring and pyridine ring system.

Safety data for similar nitro-substituted isoquinolines indicate hazards such as toxicity upon inhalation or skin contact, necessitating careful handling .

Properties

IUPAC Name

6-chloro-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBUNQXZPZQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308764
Record name 6-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72677-91-9
Record name 6-Chloro-5-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72677-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitroisoquinoline typically involves the nitration of 6-chloroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{6-Chloroisoquinoline} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 6-Chloro-5-aminoisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-nitroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitroisoquinoline is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in interactions with enzymes and receptors, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Chloro-5-nitroisoquinoline with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound C₉H₅ClN₂O₂ Cl (C6), NO₂ (C5) 206.6 (theoretical) Not reported Potential kinase inhibitor intermediate Inferred
5-Nitroisoquinoline C₉H₆N₂O₂ NO₂ (C5) 174.15 106–110 Precursor for amidation reactions
6-Methyl-5-nitroisoquinoline C₁₀H₈N₂O₂ CH₃ (C6), NO₂ (C5) 202.18 Not reported Enhanced lipophilicity; drug discovery
5-Bromo-8-nitroisoquinoline C₉H₅BrN₂O₂ Br (C5), NO₂ (C8) 269.06 Not reported Metalation reactions; amino derivative synthesis
6-Chloro-5-nitroquinoline* C₉H₅ClN₂O₂ Cl (C6), NO₂ (C5) 206.6 140–144 Soluble in ethanol/acetone; organic synthesis

*Note: Quinoline derivatives (nitrogen at position 1) differ from isoquinolines (nitrogen at position 2), altering electronic properties and biological activity.

Biological Activity

6-Chloro-5-nitroisoquinoline is a chemical compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H5ClN2O2C_9H_5ClN_2O_2. It features a chlorine atom at the sixth position and a nitro group at the fifth position on the isoquinoline ring, which contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : It is believed to interfere with DNA synthesis by binding to DNA gyrase or topoisomerase enzymes, which are crucial for bacterial cell division. This interaction leads to bacterial cell death.
  • Antimalarial Activity : The compound may inhibit heme polymerase in malarial trophozoites, preventing the conversion of heme into hemazoin. The accumulation of toxic heme ultimately results in parasite death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with bacterial cellular components, leading to cell death.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including:

Cell Line Inhibition (%) Reference
A549 (Lung)75%
HCT116 (Colon)65%
HeLa (Cervical)70%

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study conducted on various bacterial strains revealed that this compound inhibited growth significantly compared to control groups. The mechanism was attributed to its ability to disrupt cellular processes through DNA interaction.
  • Anticancer Activity Assessment :
    In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity. The compound's effectiveness was comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.
  • Pharmaceutical Applications :
    Ongoing research is exploring the use of this compound as a pharmaceutical intermediate in drug development. Its unique structural properties make it a valuable candidate for synthesizing novel compounds with enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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